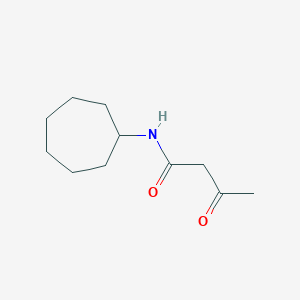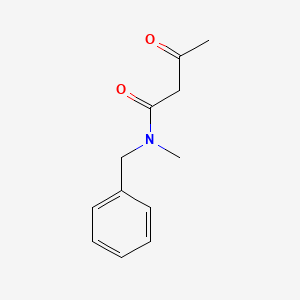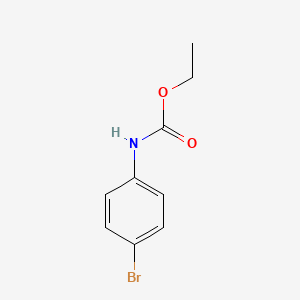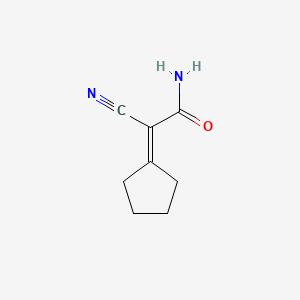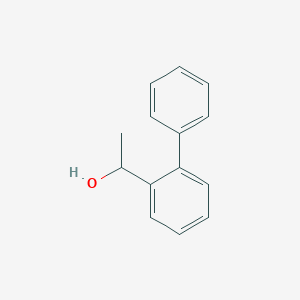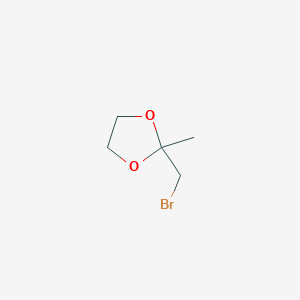
N-苄基噻唑-2-胺
概述
描述
N-Benzylthiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a benzene ring and an amine group attached to the second carbon of the thiazole ring
科学研究应用
N-Benzylthiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in various organic transformations.
Biology: The compound exhibits biological activity and is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Due to its biological activity, N-Benzylthiazol-2-amine is explored for drug development, particularly in the design of new therapeutic agents.
作用机制
Target of Action
N-Benzylthiazol-2-amine, also known as n-benzyl-1,3-thiazol-2-amine, has been found to have significant anti-tubercular activity . The primary target of this compound is the DprE1 enzyme in Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The mode of action of N-Benzylthiazol-2-amine involves its interaction with the DprE1 enzyme . It inhibits the function of this enzyme, thereby disrupting the synthesis of arabinogalactan and affecting the integrity of the mycobacterial cell wall . This leads to the death of the Mycobacterium tuberculosis cells . Furthermore, benzothiazole derivatives have been found to exhibit different modes of action based on aryl group substitution, including membrane perturbation and intracellular action due to binding with DNA .
Biochemical Pathways
It is known that the compound interferes with the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the biosynthetic pathway leads to the death of the Mycobacterium tuberculosis cells .
Pharmacokinetics
The pharmacokinetics of N-Benzylthiazol-2-amine have been studied, and it has been found to exhibit good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The compound has good oral absorption, with an absorption percentage in the tolerable range of 65–100% . This suggests that the compound has a good bioavailability, which is crucial for its effectiveness as a drug .
Result of Action
The result of the action of N-Benzylthiazol-2-amine is the inhibition of the growth of Mycobacterium tuberculosis cells . By inhibiting the function of the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, leading to the death of the Mycobacterium tuberculosis cells .
生化分析
Biochemical Properties
N-Benzylthiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Cellular Effects
N-Benzylthiazol-2-amine influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, N-Benzylthiazol-2-amine can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins. These effects on cellular processes highlight the compound’s potential in therapeutic interventions .
Molecular Mechanism
The molecular mechanism of N-Benzylthiazol-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding often involves interactions with the enzyme’s active site or allosteric sites, leading to conformational changes that affect enzyme function. Additionally, N-Benzylthiazol-2-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzylthiazol-2-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-Benzylthiazol-2-amine remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to the compound can lead to alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of N-Benzylthiazol-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic response. Exceeding this threshold can result in toxicity, highlighting the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
N-Benzylthiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in specific metabolic reactions, leading to changes in the levels of metabolites. Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of N-Benzylthiazol-2-amine within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific tissues or cellular compartments. Understanding the transport and distribution mechanisms is important for optimizing the compound’s therapeutic potential .
Subcellular Localization
N-Benzylthiazol-2-amine’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of N-Benzylthiazol-2-amine is important for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylthiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with benzyl halides under basic conditions. The reaction proceeds through the formation of an intermediate thiolate anion, which then undergoes nucleophilic substitution with the benzyl halide to yield the desired product.
Industrial Production Methods: Industrial production of N-Benzylthiazol-2-amine can be achieved through a similar synthetic route but optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact .
化学反应分析
Types of Reactions: N-Benzylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of N-Benzylthiazol-2-amine can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding thiazolidine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
相似化合物的比较
N-Benzylthiazol-2-amine can be compared with other similar compounds, such as:
2-Aminobenzothiazole: Similar in structure but lacks the benzyl group, leading to different reactivity and biological activity.
2-Mercaptobenzothiazole: Contains a thiol group instead of an amine group, resulting in distinct chemical properties and applications.
Benzothiazole: The parent compound without any substituents, used as a precursor for various derivatives.
Uniqueness: N-Benzylthiazol-2-amine is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature contributes to its distinct biological activity and potential therapeutic applications .
属性
IUPAC Name |
N-benzyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h1-7H,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLBXMRJPQRVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902961 | |
| Record name | NoName_3539 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41593-98-0 | |
| Record name | NSC118962 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







